N-[4-(aminomethyl)oxan-4-yl]-4-(methoxymethyl)benzenesulfonamide
Description
N-[4-(aminomethyl)oxan-4-yl]-4-(methoxymethyl)benzenesulfonamide is a complex organic compound with various potential applications. Its structure includes an oxane ring, a benzene ring, and sulfonamide and methoxymethyl groups, contributing to its unique chemical properties.
Properties
IUPAC Name |
N-[4-(aminomethyl)oxan-4-yl]-4-(methoxymethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-19-10-12-2-4-13(5-3-12)21(17,18)16-14(11-15)6-8-20-9-7-14/h2-5,16H,6-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSWYWMPWISJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)S(=O)(=O)NC2(CCOCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: Synthesizing N-[4-(aminomethyl)oxan-4-yl]-4-(methoxymethyl)benzenesulfonamide typically involves multi-step organic reactions
Industrial production methods: In industrial settings, high-yield synthesis might involve automated batch reactors where temperature, pressure, and reaction time are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of reactions it undergoes: This compound can undergo various reactions, including oxidation, reduction, and substitution. Its reactivity is influenced by the functional groups present.
Common reagents and conditions: Reagents such as strong acids (for sulfonation), bases, and catalysts (for reduction) are commonly used. Conditions vary but often include controlled temperatures and inert atmospheres to prevent undesired side reactions.
Major products formed: Reaction with oxidizing agents may yield sulfonic acid derivatives, while reductive reactions could lead to desulfonation or the modification of the benzene ring.
Scientific Research Applications
N-[4-(aminomethyl)oxan-4-yl]-4-(methoxymethyl)benzenesulfonamide is widely used in:
Chemistry: As an intermediate in organic synthesis.
Biology: To probe enzymatic activities due to its potential inhibitory effects.
Industry: Used in the synthesis of specialty chemicals and materials due to its unique reactivity and stability.
Mechanism of Action
This compound exerts its effects through interactions with molecular targets such as enzymes. It may inhibit enzymatic activity by binding to the active site or through allosteric modulation, affecting biochemical pathways.
Comparison with Similar Compounds
Compared to other sulfonamides or oxane derivatives, N-[4-(aminomethyl)oxan-4-yl]-4-(methoxymethyl)benzenesulfonamide stands out due to its unique combination of functional groups, enhancing its versatility and specificity in reactions and applications.
Similar compounds include:
N-(4-aminophenyl)oxane
4-(methoxymethyl)benzenesulfonamide
Amino-substituted oxanes
Hope this gave you a deep dive into this fascinating compound!
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
